4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid
Overview
Description
“4’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid” is a chemical compound. It is a modifier for alkyd resins and a polymerization regulator for polyesters . It is also used as an additive in cutting oils and as a corrosion inhibitor .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)amine was synthesized in a two-step process via hydrolysis of its tert-butyl carbamate derivative . The tert-butyl bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)carbamate was obtained by Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) .Molecular Structure Analysis
The molecular structure of similar compounds like 4,4’-di-tert-Butylbiphenyl has been reported . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The Friedel-Crafts reactions are a set of reactions that involve the addition of substituents to an aromatic ring . In Friedel-Crafts alkylation, an aromatic substrate is reacted with an alkyl halide (e.g., tert-butyl chloride) while catalyzing with a strong Lewis acid (e.g., Ferric chloride) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 4,4’-di-tert-Butylbiphenyl have been reported . The compound has a molecular weight of 266.4204 . The phase change data, reaction thermochemistry data, IR Spectrum, and Mass spectrum (electron ionization) are available .Scientific Research Applications
Material Science: Enhancing Polymer Properties
2-(4-t-Butylphenyl)benzoic acid is utilized in material science to modify the properties of polymers. For instance, it can be incorporated into the structure of polystyrene to create a heterogeneous antioxidant, which exhibits excellent capability in scavenging free radicals and inhibiting oxidation processes . This application is crucial for extending the life of polymers that are prone to oxidative degradation.
Chemical Synthesis: Intermediate for Complex Molecules
In chemical synthesis, this compound serves as an intermediate for creating more complex molecules. It’s used in the synthesis of various ligands, which are then employed to form metal complexes with applications in catalysis and material fabrication .
Agriculture: Managing Crop Growth
The derivative of 2-(4-t-Butylphenyl)benzoic acid has been studied for its impact on the metabolome of flue-cured tobacco and rhizosphere microbial communities. This research is significant for understanding and managing continuous cropping obstacles, potentially leading to more sustainable agricultural practices .
Analytical Chemistry: Chromatography
In analytical chemistry, 2-(4-t-Butylphenyl)benzoic acid can be used in chromatography as a standard or reference compound due to its well-defined properties and purity . This aids in the accurate analysis of complex mixtures.
Feed Additives: Acidity Regulators
As an acidity regulator, benzoic acid and its derivatives, including 2-(4-t-Butylphenyl)benzoic acid, are added to animal feed to maintain the desired pH levels. This ensures the feed’s stability and promotes better digestion and nutrient absorption in livestock .
Safety And Hazards
The safety data sheet for similar compounds like (4′-tert-Butyl[1,1′-biphenyl]-2-yl)acetic acid indicates that it is classified as Aquatic Chronic 4 . Precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
2-(4-tert-butylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(18)19/h4-11H,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIJUURMGVBXEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545429 | |
Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid | |
CAS RN |
84392-26-7 | |
Record name | 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84392-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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